molecular formula C23H17BrClN3O2S2 B12034149 N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12034149
M. Wt: 546.9 g/mol
InChI Key: QMXRRUNELBVUCT-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a bromophenyl group, a chlorophenyl group, and a cyclopenta-thieno-pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopenta-thieno-pyrimidinyl structure, followed by the introduction of the bromophenyl and chlorophenyl groups. Key steps include:

    Cyclization Reactions: Formation of the cyclopenta-thieno-pyrimidinyl core through cyclization reactions involving thiophene derivatives and appropriate amines.

    Halogenation: Introduction of bromine and chlorine atoms via halogenation reactions using reagents like bromine and chlorine gas under controlled conditions.

    Acylation: Attachment of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the unique structure allow it to bind effectively to these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.

Comparison with Similar Compounds

  • N-(2-bromophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • N-(2-chlorophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness: The uniqueness of N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its specific combination of halogen atoms and the cyclopenta-thieno-pyrimidinyl core, which imparts distinct chemical and biological properties compared to its analogues.

Properties

Molecular Formula

C23H17BrClN3O2S2

Molecular Weight

546.9 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H17BrClN3O2S2/c24-16-5-1-2-6-17(16)26-19(29)12-31-23-27-21-20(15-4-3-7-18(15)32-21)22(30)28(23)14-10-8-13(25)9-11-14/h1-2,5-6,8-11H,3-4,7,12H2,(H,26,29)

InChI Key

QMXRRUNELBVUCT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4Br)C5=CC=C(C=C5)Cl

Origin of Product

United States

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